REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([Cl:20])[S:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N+:14]=1[O-])(=[O:12])=[O:11].P(Cl)(Cl)Cl.C(Cl)(Cl)Cl>C(O)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([Cl:20])[S:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)(=[O:12])=[O:11]
|
Name
|
2-[(2,5-dimethylphenyl)-chloromethylsulfonyl]-pyridine N-oxide
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)C(S(=O)(=O)C1=[N+](C=CC=C1)[O-])Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to destroy excess
|
Type
|
CUSTOM
|
Details
|
PCl3 and evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left 2.6 g of crude product
|
Type
|
CUSTOM
|
Details
|
The crude material was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C)C(S(=O)(=O)C1=NC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |